(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorobenzenesulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives under acidic or basic conditions.
Introduction of the 4-Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring structure but different substituents.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the 4-fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C11H12FNO4S |
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Molecular Weight |
273.28 g/mol |
IUPAC Name |
(2R)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
ISYUAFVYETYRPO-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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